
1-Formylpiperidine-2,6-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Formylpiperidine-2,6-dicarboxylic acid is a heterocyclic compound that belongs to the class of piperidines. Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a formyl group (-CHO) attached to the nitrogen atom and two carboxylic acid groups (-COOH) at the 2 and 6 positions of the piperidine ring. It is a derivative of piperidine-2,6-dicarboxylic acid and has significant applications in various fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Formylpiperidine-2,6-dicarboxylic acid can be synthesized through several methods. One common approach involves the formylation of piperidine-2,6-dicarboxylic acid. This can be achieved using formic acid or formic acid derivatives under acidic conditions. Another method involves the oxidation of piperidine-2,6-dicarboxaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale formylation reactions using formic acid and catalysts to enhance the reaction rate and yield. The process is optimized to ensure high purity and efficiency, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Formylpiperidine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride.
Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products
Oxidation: Piperidine-2,6-dicarboxylic acid.
Reduction: 1-Hydroxymethylpiperidine-2,6-dicarboxylic acid.
Substitution: Esters or amides of piperidine-2,6-dicarboxylic acid.
Aplicaciones Científicas De Investigación
1-Formylpiperidine-2,6-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in metal coordination complexes, which can be used in bioinorganic chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-formylpiperidine-2,6-dicarboxylic acid involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the carboxylic acid groups can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine-2,6-dicarboxylic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
N-Formylpiperidine: Contains only the formyl group without the carboxylic acid groups, limiting its applications in coordination chemistry.
Pyridine-2,6-dicarboxylic acid: Contains a nitrogen atom in the ring but lacks the formyl group, leading to different chemical properties.
Uniqueness
1-Formylpiperidine-2,6-dicarboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, allowing it to participate in a wide range of chemical reactions and form stable coordination complexes. This versatility makes it valuable in various fields of research and industry.
Propiedades
Número CAS |
61009-75-4 |
|---|---|
Fórmula molecular |
C8H11NO5 |
Peso molecular |
201.18 g/mol |
Nombre IUPAC |
1-formylpiperidine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H11NO5/c10-4-9-5(7(11)12)2-1-3-6(9)8(13)14/h4-6H,1-3H2,(H,11,12)(H,13,14) |
Clave InChI |
HGXPLFJJUMBXRW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C(C1)C(=O)O)C=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-cyano-3-[(cyclohexylmethyl)amino]prop-2-enoate](/img/structure/B14616381.png)
![6-hydroxy-7-methoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-isoquinoline-1-carboxylic acid;hydrochloride](/img/structure/B14616384.png)

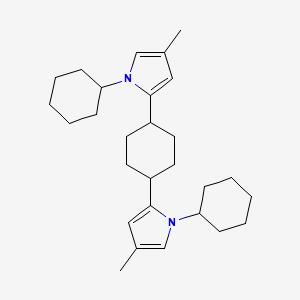
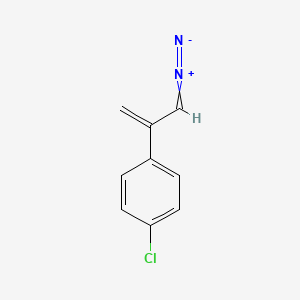
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)
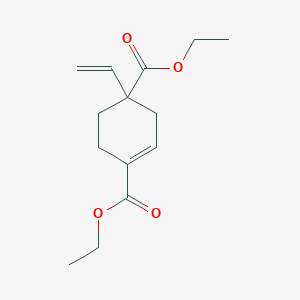

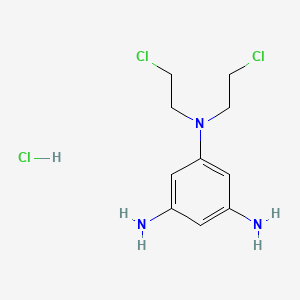
![N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14616437.png)
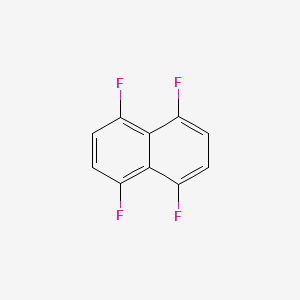
![Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide](/img/structure/B14616450.png)
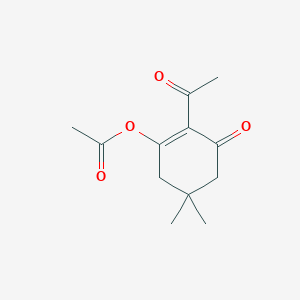
![Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]-](/img/structure/B14616461.png)
